5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole
Description
Significance of Fused Heterocyclic 1,2,4-Triazoles
1,2,4-Triazoles are nitrogen-rich heterocycles characterized by a five-membered ring containing three nitrogen atoms. Their structural versatility enables diverse non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) with biological targets, making them pivotal in drug design. Fused triazole systems, such as triazolopyridines, enhance rigidity and planar geometry, improving binding affinity to enzymes and receptors. For example, triazolopyridine derivatives exhibit potent inhibitory effects on tubulin polymerization and cytochrome P450 enzymes, which are critical in cancer and antifungal therapies.
Table 1: Pharmacological Activities of 1,2,4-Triazole Derivatives
Importance of 1,2,4-Oxadiazole Pharmacophore in Medicinal Chemistry
1,2,4-Oxadiazoles are oxygen-nitrogen heterocycles valued for their metabolic stability and bioisosteric equivalence to esters and amides. The 1,2,4-oxadiazole ring enhances pharmacokinetic properties by resisting hydrolysis and participating in π-π stacking interactions. Recent studies highlight its role in anticancer agents, where oxadiazole derivatives inhibit histone deacetylases (HDACs) and carbonic anhydrases (CAs), disrupting tumor microenvironment pH regulation. Hybridization with triazoles amplifies these effects, as seen in tamoxifen analogs that target estrogen receptors with improved specificity.
Historical Development of Triazolopyridine-Oxadiazole Hybrids
The fusion of triazolopyridine and oxadiazole motifs emerged in the early 2010s, driven by the need to address multidrug resistance in pathogens and cancers. Early hybrids focused on combining triazole’s antifungal properties with oxadiazole’s anti-inflammatory activity. For instance, Figure 1 illustrates the evolution from simple triazole-oxadiazole conjugates to complex fused systems like triazolopyridine-oxadiazoles. Key advancements include microwave-assisted synthesis techniques, which reduced reaction times from hours to minutes while improving yields.
Research Rationale and Objectives
The rationale for studying 5-[3-(chloromethyl)-triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole lies in its dual pharmacophoric architecture. Objectives include:
- Structural Optimization : Enhancing chloromethyl substituent interactions with hydrophobic enzyme pockets.
- Target Identification : Evaluating affinity for tubulin, HDACs, and CYP450 isoforms.
- Synthetic Scalability : Developing one-pot methodologies using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 2: Synthetic Routes for Triazole-Oxadiazole Hybrids
Properties
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c16-9-13-19-18-12-8-11(6-7-21(12)13)15-17-14(20-22-15)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZHWUKCNIONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the reaction of an amidoxime with an appropriate nitrile under acidic conditions. The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step often includes the chloromethylation of the triazole-pyridine intermediate using chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.
Cycloaddition: The triazole and oxadiazole rings can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amines and reduced heterocycles.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Research indicates that 5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole exhibits significant anticancer properties through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition disrupts cell cycle progression from the G1 phase to the S phase, thereby reducing cell proliferation in cancer cells.
Case Studies:
- In vitro Studies:
- The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin.
- In a study involving derivatives of oxadiazoles, compounds similar to this one demonstrated potent activity against gastric cancer cell lines with IC50 values as low as 1.18 µM compared to positive controls .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| U-937 | 0.12 | Doxorubicin |
Antimicrobial Properties
The compound also exhibits broad-spectrum antimicrobial activity. Oxadiazole derivatives are known to possess antibacterial and antifungal properties.
Research Findings:
- Various studies have reported that derivatives of 1,3,4-oxadiazoles demonstrate significant antimicrobial effects against different bacterial strains and fungi. For instance, compounds with oxadiazole moieties have been found effective against resistant strains of bacteria .
Enzyme Inhibition
Xanthine Oxidase Inhibition:
Compounds with similar structures have been identified as inhibitors of xanthine oxidase (XO), a key enzyme involved in purine metabolism. The inhibition of XO is crucial for the treatment of hyperuricemia and gout.
Mechanism:
If this compound acts as an XO inhibitor:
- It would decrease uric acid production by affecting the purine degradation pathway.
- The predicted biochemical interactions involve specific amino acid residues within the binding site of XO .
Mechanism of Action
The mechanism of action of 5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
- Reactivity : The chloromethyl group in the target compound and 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole () enables nucleophilic substitution, a feature absent in AL8697 or the cyclopropyl analog .
- Synthetic Complexity : The target compound requires precise regioselective cycloaddition (e.g., TMSCl in ), whereas AL8697 involves fluorinated benzamide coupling .
- Polymorphism : The cyclopropyl analog () exhibits conformational flexibility due to its substituents, whereas the rigid phenyl group in the target compound may limit polymorphic forms .
Biological Activity
5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates both triazole and oxadiazole moieties, which are known for their diverse pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- A triazole ring fused to a pyridine ring.
- A chloromethyl group that enhances reactivity.
- An oxadiazole moiety contributing to its biological activity.
The primary target of this compound appears to be Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts cell cycle progression from the G1 phase to the S phase, leading to reduced cell proliferation, particularly in cancer cells .
Anticancer Activity
Research has indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For example:
- In vitro studies demonstrate that derivatives of this compound show cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values lower than traditional chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| U-937 | 0.12 | Doxorubicin |
Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties. The oxadiazole moiety is particularly noted for its activity against bacterial and fungal pathogens. Studies have shown that related compounds can inhibit the growth of various pathogens effectively .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit:
- Anti-inflammatory properties.
- Antiviral activity against certain viruses.
Case Studies and Research Findings
Several studies highlight the biological efficacy of oxadiazole derivatives:
- Cytotoxicity Against Cancer Cells : A study compared several oxadiazole derivatives and found that those containing triazole rings exhibited enhanced cytotoxicity against MCF-7 and other cancer cell lines when compared to non-triazole counterparts .
- Mechanistic Insights : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of p53 pathways and caspase activation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with coupling 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (precursor) with a triazolo[4,3-a]pyridine derivative. Use sodium hydride in toluene for deprotonation and nucleophilic substitution .
- Step 2 : Optimize reaction temperature (typically 80–100°C) and solvent polarity to improve yield (reported up to 80%) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95%).
- Key Data :
| Precursor | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|
| 6a | Toluene | 80 | 80% |
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for chloromethyl (δ ~4.75 ppm, singlet) and aromatic protons (δ 7.46–8.04 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 195 for the oxadiazole core .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine MIC against Candida albicans or Staphylococcus aureus .
- Enzyme Inhibition : Test activity against 14-α-demethylase (CYP51) via UV-Vis spectroscopy (lanosterol → ergosterol conversion) .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with target enzymes like 14-α-demethylase (PDB:3LD6)?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Parameters : Set grid box dimensions to cover the enzyme’s active site (20 ų). Validate poses using RMSD clustering (<2.0 Å).
- Key Findings : High binding affinity (-9.5 kcal/mol) due to chloromethyl group’s hydrophobic interactions with Leu376 and Tyr118 .
Q. How should discrepancies in antimicrobial activity data across studies be analyzed?
- Methodology :
- Data Normalization : Account for strain variability (e.g., ATCC vs. clinical isolates) and assay conditions (pH, inoculum size) .
- SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups on the phenyl ring enhance antifungal activity .
- Statistical Validation : Apply ANOVA or t-tests to assess significance (p < 0.05) between replicate experiments.
Q. What strategies guide SAR-driven modifications to enhance potency?
- Methodology :
- Core Modifications : Replace chloromethyl with trifluoromethyl to improve metabolic stability .
- Substituent Screening : Test para-substituted phenyl groups (e.g., nitro, methoxy) to optimize steric and electronic effects .
- Biological Validation : Prioritize derivatives with >50% inhibition at 10 µM in primary screens for secondary assays (e.g., cytotoxicity in HEK293 cells).
Data Contradiction Analysis
Q. How can conflicting yields in synthetic protocols be resolved?
- Root Cause : Variability in sodium hydride purity or moisture content.
- Mitigation :
- Use freshly opened NaH or pre-dry solvents (toluene over molecular sieves) .
- Monitor reaction progress via TLC (Rf = 0.3 in 1:3 EtOAc/hexane).
Safety and Handling
Q. What PPE and engineering controls are required for safe handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
